molecular formula C3H3NO2S B021345 2,4-Thiazolidinedione CAS No. 2295-31-0

2,4-Thiazolidinedione

Cat. No. B021345
CAS RN: 2295-31-0
M. Wt: 117.13 g/mol
InChI Key: ZOBPZXTWZATXDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2,4-Thiazolidinediones are synthesized through various methods, often involving the manipulation of the linker variations at the 3rd and 5th positions of the thiazolidinedione ring. This flexibility in synthesis allows for the creation of a wide range of derivatives with diverse biological activities (Bireddy et al., 2020).

Molecular Structure Analysis

  • The molecular structure of 2,4-Thiazolidinediones is characterized by the presence of both hydrogen bonding donor and acceptor regions. This dual feature makes it a valuable scaffold for the development of various biologically active compounds (Sethi et al., 2020).

Chemical Reactions and Properties

  • 2,4-Thiazolidinediones undergo a range of chemical reactions, including Knoevenagel condensation and reactions with various amines and aldehydes. These reactions lead to the formation of derivatives with potential as antidiabetic, anti-inflammatory, and free radical scavenging agents (Srivastava et al., 2019).

Physical Properties Analysis

  • The physical properties of 2,4-Thiazolidinedione derivatives are influenced by their molecular structure. Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are important for understanding their potential therapeutic applications (Ansari et al., 2023).

Chemical Properties Analysis

  • 2,4-Thiazolidinediones exhibit diverse chemical properties due to their structural versatility. They serve as key intermediates in the synthesis of various biologically active compounds and have shown potential in treating conditions like diabetes and inflammation (Behbehani & Ibrahim, 2012).

Scientific Research Applications

  • Development of Pharmaceutical Compounds : TZD serves as a fundamental scaffold in the development of drugs that modulate PPARgamma, PTP1B, and ALR2, which are crucial in the treatment of diabetes mellitus (Long, Le Gresley, & Wren, 2021).

  • Synthesis of Biologically Active Agents : It is used in synthesizing agents with antimicrobial properties and anti-diabetes drugs (Meng, Li, & Zheng, 2008).

  • Treatment of Insulin Resistance and Type 2 Diabetes : TZD is being developed for treating insulin resistance and type 2 diabetes mellitus, focusing on regulating gene expression related to metabolism and host defense (Schoonjans & Auwerx, 2000).

  • Antimicrobial and Bioavailability Improvement : Derivatives of 2,4-thiazolidinedione can enhance antimicrobial activity and potentially improve drug bioavailability and efficacy (Sethi et al., 2018).

  • Insulin Sensitivity and Adipocyte Differentiation : It increases insulin sensitivity and promotes adipocyte differentiation in vitro, potentially targeting PPARα for therapeutic actions (Lehmann et al., 1995).

  • Decreasing Insulin Resistance : Thiazolidinediones are known to decrease insulin resistance, thus increasing glucose uptake and correcting other abnormalities associated with insulin resistance syndrome (Parulkar et al., 2001).

  • Development as Antimicrobial, Anticancer, and Antidiabetic Agents : They have been developed for various clinical disorders as antimicrobial, anticancer, and antidiabetic agents (Singh et al., 2022).

  • Treatment of Type 2 Diabetes Mellitus : Thiazolidinediones are used to treat type 2 diabetes mellitus by inducing glyceroneogenesis in fat cells, reducing plasma glucose, insulin, triglyceride, and fatty acid levels (Tordjman et al., 2003).

  • Enhancement of Bone Loss : These compounds may enhance bone loss induced by estrogen deprivation (Sottile, Seuwen, & Kneissel, 2004).

  • Insulin Action Enhancement : TZDs enhance insulin action and reduce insulin resistance by increasing insulin-dependent glucose disposal and reducing hepatic glucose output (Saltiel & Olefsky, 1996).

Safety And Hazards

2,4-Thiazolidinedione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation .

Future Directions

There is ongoing research into the potential applications of 2,4-Thiazolidinedione and its derivatives. For instance, Bar et al. in 2022 designed and synthesized novel 4-thiazolidinone analogs as potential PPAR- γ modulators . This suggests that there is potential for further exploration and development of 2,4-Thiazolidinedione and its derivatives in the future.

properties

IUPAC Name

1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBPZXTWZATXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39131-10-7 (potassium)
Record name 2,4-Thiazolidinedione
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DSSTOX Substance ID

DTXSID5040623
Record name Thiazolidinedione
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Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Thiazolidinedione

CAS RN

2295-31-0
Record name Thiazolidinedione
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Record name 2,4-Thiazolidinedione
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Record name 2,4-thiazolidinedione
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Record name 2,4-Thiazolidinedione
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Record name Thiazolidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,820
Citations
Y Momose, T Maekawa, T Yamano… - Journal of medicinal …, 2002 - ACS Publications
Two novel classes of 2,4-thiazolidinediones and 2,4-oxazolidinediones with an ω-(azolylalkoxyphenyl)alkyl substituent at the 5-position were prepared and their antidiabetic effects …
Number of citations: 181 pubs.acs.org
SR Pattan, CH Suresh, VD Pujar, VVK Reddy… - 2005 - nopr.niscpr.res.in
A new series of 2-amino[5'(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole were synthesized. The structures of the compounds were confirmed by UV-Vis…
Number of citations: 251 nopr.niscpr.res.in
MJ Naim, MJ Alam, F Nawaz, VGM Naidu, S Aaghaz… - Bioorganic …, 2017 - Elsevier
A series of thiazolidinedione based amide derivatives were designed, synthesized and docked against the PPARγ receptor target. 11 compounds from the series with good glide scores …
Number of citations: 60 www.sciencedirect.com
A Kharyal, S Ranjan, S Jaswal, D Parveen… - Journal of Molecular …, 2022 - Elsevier
Diabetes-associated complications are a major global health concern. In diabetics, the increased accumulation of sorbitol, produced via over activated polyol pathway, from glucose by …
Number of citations: 2 www.sciencedirect.com
BY Kim, JB Ahn, HW Lee, SK Kang, JH Lee… - European journal of …, 2004 - Elsevier
A series of substituted pyridines and purines containing 2,4-thiazolidinedione were designed and synthesized from their corresponding pyridines and purines. These synthesized …
Number of citations: 204 www.sciencedirect.com
M Shahnaz - Journal of Drug Delivery and Therapeutics, 2013 - jddtonline.info
ABSTARCT: The research work was carried out to evaluate the antioxidant activity of derivatives of 2, 4-thiazolidinedione (ISS-1, ISS-2, ISS-3, ISS-4, and ISS-5). Thiazolidinedione are …
Number of citations: 24 jddtonline.info
K Tilekar, N Upadhyay, M Schweipert, JD Hess… - European Journal of …, 2020 - Elsevier
Cancer is a heterogeneous disease, and its treatment requires the identification of new ways to thwart tumor cells. Amongst such emerging targets are glucose transporters (GLUTs, …
Number of citations: 20 www.sciencedirect.com
DM Corigliano, R Syed, S Messineo, A Lupia, R Patel… - PeerJ, 2018 - peerj.com
Background Thiazolidinediones (TZDs), also called glitazones, are five-membered carbon ring molecules commonly used for the management of insulin resistance and type 2 diabetes. …
Number of citations: 35 peerj.com
XF Liu, CJ Zheng, LP Sun, XK Liu, HR Piao - European journal of medicinal …, 2011 - Elsevier
A series of chalcone derivatives bearing the 2,4-thiazolidinedione and benzoic acid moieties (8a–s) were synthesized, characterized, and evaluated for their anti-bacterial activity. …
Number of citations: 135 www.sciencedirect.com
KL Smith, WR Butler, TR Overton - Journal of Dairy Science, 2009 - Elsevier
Thiazolidinediones (TZD) are potent synthetic ligands for peroxisome proliferator-activated receptor-γ that have been shown previously to reduce plasma nonesterified fatty acids and …
Number of citations: 51 www.sciencedirect.com

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